N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-(2-methoxyphenyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxin ring system. This can be achieved through a cyclization reaction using appropriate precursors under controlled conditions. The iodinated benzoyl group is introduced via an electrophilic substitution reaction, where iodine is added to the benzoyl precursor. The final step involves the coupling of the methoxyphenyl acetamide moiety to the benzodioxin ring system through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions may result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-(2-methoxyphenyl)acetamide would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it interacts with receptors, it may modulate receptor activity by binding to the receptor’s ligand-binding domain .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-(2-methoxyphenyl)acetamide include other benzodioxin derivatives and iodinated benzoyl compounds. Examples include:
- N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]butanamide
- N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-(2-methoxyphenyl)acetamide
Uniqueness
The uniqueness of N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-(2-methoxyphenyl)acetamide lies in its specific combination of functional groups and structural features. The presence of the iodinated benzoyl group, benzodioxin ring system, and methoxyphenyl acetamide moiety gives it distinct chemical and biological properties that may not be found in other similar compounds .
Properties
Molecular Formula |
C24H20INO5 |
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Molecular Weight |
529.3 g/mol |
IUPAC Name |
N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H20INO5/c1-29-20-9-5-2-6-15(20)12-23(27)26-19-14-22-21(30-10-11-31-22)13-17(19)24(28)16-7-3-4-8-18(16)25/h2-9,13-14H,10-12H2,1H3,(H,26,27) |
InChI Key |
CJYMYJOGXUCWFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4I)OCCO3 |
Origin of Product |
United States |
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